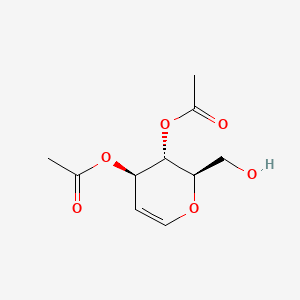
3,4-Di-o-acetyl-d-glucal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Di-o-acetyl-d-glucal: is a derivative of d-glucal, a type of unsaturated sugar. This compound is characterized by the presence of acetyl groups at the 3rd and 4th positions of the glucal molecule. It is commonly used as a building block in the synthesis of various carbohydrate derivatives and oligosaccharides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-o-acetyl-d-glucal typically involves the acetylation of d-glucal. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反应分析
Types of Reactions: 3,4-Di-o-acetyl-d-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as other functionalized carbohydrate molecules .
科学研究应用
3,4-Di-o-acetyl-d-glucal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It serves as a precursor in the synthesis of bioactive molecules and potential therapeutic agents.
Industry: The compound is employed in the production of various carbohydrate-based materials and additives .
作用机制
The mechanism of action of 3,4-Di-o-acetyl-d-glucal involves its ability to participate in glycosylation reactions. The acetyl groups at the 3rd and 4th positions make the molecule more reactive towards nucleophiles, facilitating the formation of glycosidic bonds. This reactivity is crucial for its role in the synthesis of oligosaccharides and other carbohydrate derivatives .
相似化合物的比较
- 3,4,6-Tri-o-acetyl-d-glucal
- 3,4-Di-o-acetyl-6-deoxy-l-glucal
- 1,2,3,4-Tetra-o-acetyl-β-d-glucopyranose
Comparison: Compared to these similar compounds, 3,4-Di-o-acetyl-d-glucal is unique due to its selective acetylation at the 3rd and 4th positions. This selective acetylation provides distinct reactivity patterns, making it particularly useful in specific glycosylation reactions and the synthesis of targeted carbohydrate structures .
属性
IUPAC Name |
[(2R,3S,4R)-3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-6(12)15-8-3-4-14-9(5-11)10(8)16-7(2)13/h3-4,8-11H,5H2,1-2H3/t8-,9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVCUTFITQDWSU-BBBLOLIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(1R,2R)-2-hydroxycyclobutyl]amino}pyridine-4-carbonitrile](/img/structure/B2859121.png)
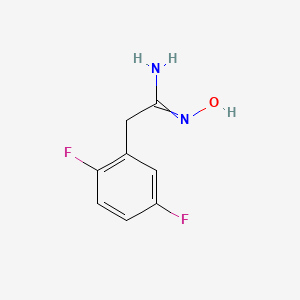
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2859123.png)
![2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2859124.png)
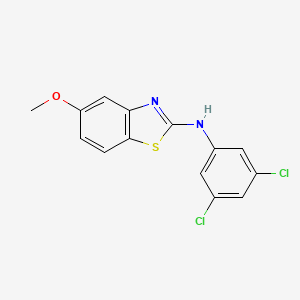
![N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859130.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2859133.png)
![(2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide](/img/structure/B2859135.png)
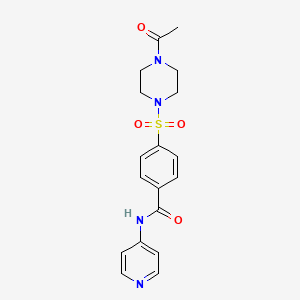
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2859137.png)
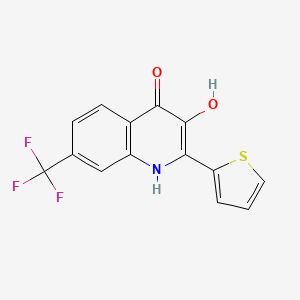
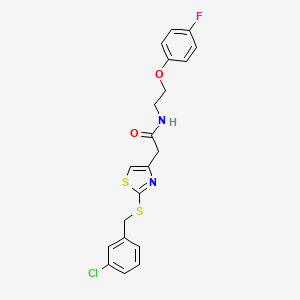
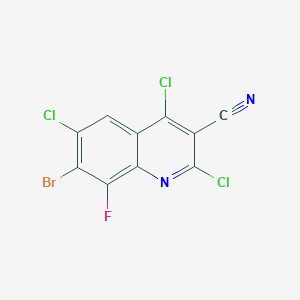
![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)
